2-[1-(4-Methoxyphenyl)cyclobutyl]aceticacid
Description
2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid is a cyclobutane-substituted acetic acid derivative characterized by a methoxy group at the para position of the phenyl ring. The cyclobutyl ring introduces rigidity, while the methoxy group enhances electron density via resonance donation, distinguishing it from simpler phenylacetic acid derivatives .
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)cyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-11-5-3-10(4-6-11)13(7-2-8-13)9-12(14)15/h3-6H,2,7-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQIBSZWAFWJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of 2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Oxidation Reactions
The acetic acid moiety and the cyclobutane ring are susceptible to oxidation under controlled conditions:
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Carboxylic Acid Oxidation : The compound can undergo decarboxylative halogenation, where the carboxylic acid group is replaced by a halogen atom. This reaction proceeds via radical intermediates generated through homolytic cleavage of acyl hypohalites (e.g., with bromine or iodine) .
Example :Conditions: Halogenation reagents (e.g., Br₂, I₂) in the presence of light or initiators like AIBN .
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Cyclobutane Ring Oxidation : The strained cyclobutane ring may undergo ring-opening oxidation to form diketones or dicarboxylic acids under strong oxidizing agents like KMnO₄.
Reduction Reactions
The carboxylic acid group can be reduced to primary alcohols or alkanes:
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LiAlH₄ Reduction :
Conditions: Anhydrous ether or THF at 0–25°C.
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Catalytic Hydrogenation : The aromatic methoxy group may be demethylated to a phenol under hydrogenation with palladium catalysts .
Esterification
The carboxylic acid readily forms esters with alcohols under acidic or coupling conditions:
Conditions: Acid catalysis (H₂SO₄, HCl) or coupling agents like DCC/DMAP.
Substitution Reactions
The methoxy group and cyclobutane ring participate in substitution reactions:
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Demethylation : Enzymatic demethylation by CYP4F11 converts the 4-methoxy group to a phenol, enhancing biological activity in prodrug applications .
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Nucleophilic Aromatic Substitution : The electron-rich 4-methoxyphenyl group undergoes halogenation or nitration under electrophilic conditions.
Decarboxylation
Thermal or radical-induced decarboxylation eliminates CO₂, forming alkyl radicals that react with halogen sources:
Conditions: Barton ester intermediates or photolysis .
Research Findings
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Enzymatic Demethylation : The compound acts as a prodrug in cancer therapy, where CYP4F11-mediated demethylation activates its inhibitory effects on stearoyl-CoA desaturase (SCD) .
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Radical Stability : Decarboxylation generates a stabilized cyclobutyl radical, which reacts regioselectively with halogens .
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Synthetic Utility : The compound serves as a precursor in Suzuki–Miyaura cross-coupling reactions for synthesizing biaryl derivatives.
Scientific Research Applications
Scientific Research Applications
2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid has diverse applications in scientific research:
- Chemistry It is used as a building block for synthesizing more complex organic molecules.
- Biology It is investigated for its potential biological activities and interactions with biomolecules.
- Medicine It is explored for its therapeutic potential in treating various diseases.
- Industry It is utilized in the development of new materials and chemical processes.
Biological Activities
2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid's biological activity is believed to involve these mechanisms:
- Receptor Interaction The compound may bind to specific receptors, modulating their activity.
- Enzyme Modulation It can interact with enzymes, influencing metabolic pathways and biological responses.
- Hydrogen Bonding The acetic acid moiety participates in hydrogen bonding, which can enhance binding affinity to target proteins.
Chemical Reactions
2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid undergoes various chemical reactions:
- Oxidation The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction Reduction reactions can convert the compound into alcohols or alkanes. Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
- Substitution The methoxy group and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions. Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Related Biological Activities
- Anti-inflammatory Properties Research indicates that compounds similar to 2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid exhibit anti-inflammatory effects. The presence of the methoxy group may enhance lipophilicity, improving membrane permeability and bioavailability, thus facilitating its action in inflammatory pathways.
- Analgesic Effects Studies have shown that related compounds can demonstrate analgesic properties by inhibiting pain signaling pathways. The modulation of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.
- In Vitro Studies: Various studies have assessed the cytotoxicity and anti-inflammatory activity of related compounds on different cell lines. For example, compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines in cultured macrophages.
- In Vivo Studies: Animal models have been used to evaluate the analgesic and anti-inflammatory effects of related compounds. Results indicate reduced swelling and pain responses in models treated with these compounds compared to controls.
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide, a compound with tetrazole and morpholino functionalities, is valuable for designing novel catalysts and ligands in organic synthesis. In biological studies, it serves as a scaffold for developing enzyme inhibitors and receptor modulators due to its bioactive core. In medicine, its potential therapeutic properties are explored for drug development, including anti-inflammatory and anticancer activities. Industrially, it finds applications in materials science, contributing to the development of polymers and advanced materials with specific properties.
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown promising results in inhibiting cell proliferation in various cancer cell lines.
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. Research on related furan derivatives has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table: Summary of Anticancer Activity in Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 1.61 | Apoptosis induction |
| Compound B | MCF7 (Breast) | 1.98 | Cell cycle arrest |
| Compound C | HeLa (Cervical) | 0.75 | Inhibition of Bcl-2 |
Table: Antimicrobial Efficacy of Furan Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Furan Derivative 1 | E. coli | 32 µg/mL |
| Furan Derivative 2 | Staphylococcus aureus | 16 µg/mL |
| Furan Derivative 3 | Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
- A study demonstrated that a compound structurally similar to this compound exhibited an IC50 value of 0.75 µM against A549 lung cancer cells, showing potent anticancer activity through apoptosis induction.
- Another study tested a furan derivative against Staphylococcus aureus and found it effective at an MIC of 16 µg/mL, indicating strong antibacterial properties.
Preparation Method
Mechanism of Action
The mechanism of action of 2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below compares key physicochemical properties of 2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid with related compounds:
Key Observations:
- Electron Effects : The methoxy group in the target compound contrasts with electron-withdrawing groups (e.g., CF₃ in , nitro in ), altering acidity and reactivity.
- Steric Impact : The cyclobutyl ring in the target compound introduces steric hindrance absent in simpler analogs like 2-(4-Methoxyphenyl)acetic acid .
- Polarity: Propenone-containing S4 and nitro-substituted analogs exhibit higher polarity due to conjugated systems or polar functional groups.
Biological Activity
2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a cyclobutyl group attached to a 4-methoxyphenyl moiety and an acetic acid functional group. This structure is significant for its interaction with biological targets, potentially influencing its activity.
The biological activity of 2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid is believed to involve the following mechanisms:
- Receptor Interaction : The compound may bind to specific receptors, modulating their activity.
- Enzyme Modulation : It can interact with enzymes, influencing metabolic pathways and biological responses.
- Hydrogen Bonding : The acetic acid moiety participates in hydrogen bonding, which can enhance binding affinity to target proteins.
Anti-inflammatory Properties
Research indicates that compounds similar to 2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid exhibit anti-inflammatory effects. The presence of the methoxy group may enhance lipophilicity, improving membrane permeability and bioavailability, thus facilitating its action in inflammatory pathways.
Analgesic Effects
Studies have shown that related compounds can demonstrate analgesic properties by inhibiting pain signaling pathways. The modulation of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.
Case Studies
- In Vitro Studies : Various studies have assessed the cytotoxicity and anti-inflammatory activity of related compounds on different cell lines. For example, compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines in cultured macrophages.
- In Vivo Studies : Animal models have been used to evaluate the analgesic and anti-inflammatory effects of related compounds. Results indicate reduced swelling and pain responses in models treated with these compounds compared to controls.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
